Octaphenylnaphthalene
Description
Octaphenylnaphthalene (C₄₄H₃₂) is a polyaromatic hydrocarbon (PAH) featuring a naphthalene core substituted with eight phenyl groups. It was first synthesized by Qiao et al. (1996) via a Diels–Alder cycloaddition between tetraphenylbenzyne and tetraphenylcyclopentadienone, followed by CO extrusion . X-ray crystallography revealed a conformation of approximate Cᵢ symmetry, with the naphthalene nucleus adopting a slightly undulating geometry due to steric hindrance from the bulky phenyl substituents . This structural distortion influences its electronic properties and solubility, making it a unique candidate for studying steric effects in PAHs.
Properties
CAS No. |
174357-75-6 |
|---|---|
Molecular Formula |
C58H40 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis-phenylnaphthalene |
InChI |
InChI=1S/C58H40/c1-9-25-41(26-10-1)49-50(42-27-11-2-12-28-42)54(46-35-19-6-20-36-46)58-56(48-39-23-8-24-40-48)52(44-31-15-4-16-32-44)51(43-29-13-3-14-30-43)55(47-37-21-7-22-38-47)57(58)53(49)45-33-17-5-18-34-45/h1-40H |
InChI Key |
IBYAYFUJJISTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=C3C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octaphenylnaphthalene can be synthesized through various methods. One common approach involves the reaction of tetraphenylfuran with polybrominated benzene derivatives. This method typically requires the use of a catalyst and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Octaphenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the naphthalene core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .
Scientific Research Applications
Octaphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study steric effects and electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar aromatic compounds in biological systems.
Medicine: While not directly used in medicine, its derivatives and analogs are studied for potential therapeutic applications.
Mechanism of Action
The mechanism by which octaphenylnaphthalene exerts its effects is primarily related to its structural properties. The steric hindrance and electronic interactions between the phenyl groups and the naphthalene core influence its reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as binding to specific receptors or enzymes .
Comparison with Similar Compounds
Decaphenylanthracene
Structural and Synthetic Differences :
Decaphenylanthracene (C₅₆H₄₀), synthesized similarly via Diels–Alder reactions but using hexaphenylisobenzofuran, features an anthracene core with ten phenyl groups. Its X-ray structure shows C₂ (and approximate D₂) symmetry, with a 63° twist in the central anthracene unit . This twist reduces π-orbital overlap compared to the naphthalene core of octaphenylnaphthalene, leading to altered electronic behavior.
Key Contrasts :
| Parameter | This compound | Decaphenylanthracene |
|---|---|---|
| Core Structure | Naphthalene (2 fused rings) | Anthracene (3 fused rings) |
| Symmetry | Cᵢ | C₂/D₂ |
| Substituent Count | 8 phenyl groups | 10 phenyl groups |
| Conformational Distortion | Undulating naphthalene | Twisted anthracene core |
The extended conjugation in decaphenylanthracene theoretically enhances aromatic stabilization, but steric strain from additional phenyl groups offsets this advantage, as evidenced by its lower solubility in common organic solvents compared to this compound .
Octakis(pyrazol-1-yl)naphthalene Derivatives
Substituent Effects :
Two heteroanalogs of this compound—octakis(pyrazol-1-yl)naphthalene (C₃₂H₂₄N₁₆) and octakis(3,5-dimethylpyrazol-1-yl)naphthalene—replace phenyl groups with nitrogen-containing pyrazolyl rings. These substitutions introduce heteroatoms, altering electronic properties while retaining the naphthalene core .
Property Comparison :
| Parameter | This compound | Octakis(pyrazol-1-yl)naphthalene |
|---|---|---|
| Substituent Type | Phenyl (C₆H₅) | Pyrazolyl (C₃H₃N₂) |
| Solubility | Moderate in organic solvents | Insoluble in ethanol, ethyl acetate |
| Photophysical Behavior | Not explicitly reported | Fluorescent, akin to substituted naphthalenes |
The pyrazolyl analogs exhibit strong fluorescence despite poor solubility, suggesting that electronic effects from nitrogen atoms enhance emissive properties without requiring planar geometries . This contrasts with this compound, where photophysical data remain underexplored.
General Trends in Polyphenyl-Substituted PAHs
- Steric Hindrance: Bulky substituents (e.g., phenyl, pyrazolyl) induce non-planar conformations, reducing π-conjugation but improving thermal stability.
- Solubility: Polar substituents (e.g., pyrazolyl) decrease solubility in non-polar solvents, limiting processing applications.
- Aromatic Stabilization : Larger cores (e.g., anthracene vs. naphthalene) theoretically increase aromaticity, but steric strain counterbalances this effect.
Research Findings and Implications
- Substituent-Driven Properties : Pyrazolyl groups in heteroanalogs introduce fluorescence despite poor solubility, highlighting trade-offs between functionality and processability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
